4-(4-Chlorobenzoylamino)benzoic acid

Vue d'ensemble

Description

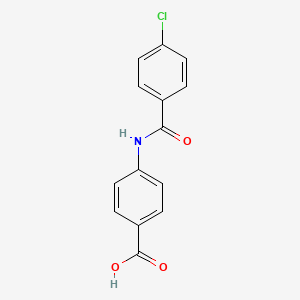

4-(4-Chlorobenzoylamino)benzoic acid is an organic compound with the molecular formula C14H10ClNO3. It is a derivative of benzoic acid, where the amino group is substituted with a 4-chlorobenzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoylamino)benzoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorobenzoylamino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Substituted derivatives of this compound.

Reduction Reactions: Alcohol derivatives of the compound.

Oxidation Reactions: Carboxylic acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the presence of a chlorobenzoyl group attached to an amino group on a benzoic acid core. Its molecular formula is , and it exhibits unique chemical properties that facilitate its use in various applications.

Medicinal Chemistry

Drug Development:

4-(4-Chlorobenzoylamino)benzoic acid serves as a key intermediate in the synthesis of pharmaceutical compounds. It has been investigated for its potential as an anti-inflammatory agent and as a precursor for developing drugs targeting various diseases.

- Case Study: Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity, making them candidates for further development in treating conditions like arthritis and other inflammatory diseases .

Biochemical Assays:

The compound is utilized in biochemical assays to study protein interactions and functions. Its ability to interact with specific molecular targets allows researchers to explore mechanisms of action for various biological processes.

- Example Application: In proteomics research, it has been used to probe protein-ligand interactions, aiding in the identification of potential drug targets.

Materials Science

Polymer Manufacturing:

this compound is involved in the production of polyolefin films and molded articles. Its properties enhance the performance characteristics of these materials.

- Industrial Application: The compound is proposed for use in manufacturing processes exceeding 10,000 kg/year, indicating its industrial significance .

Chemical Synthesis:

As a versatile building block, this compound facilitates the synthesis of more complex organic molecules. It plays a critical role in organic synthesis pathways, contributing to the development of new materials with desirable properties.

Environmental Studies

Risk Assessment:

The environmental impact of this compound has been evaluated under regulatory frameworks such as the Canadian Environmental Protection Act (CEPA). Findings suggest that it does not pose significant risks to human health or the environment when managed properly .

Mécanisme D'action

The mechanism of action of 4-(4-Chlorobenzoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzoic acid: A precursor in the synthesis of 4-(4-Chlorobenzoylamino)benzoic acid.

4-Chlorobenzoic acid: Shares the 4-chlorobenzoyl moiety but lacks the amino group.

Benzoic acid: The parent compound, which lacks both the 4-chlorobenzoyl and amino groups.

Uniqueness

This compound is unique due to the presence of both the 4-chlorobenzoyl and amino groups, which confer specific chemical and biological properties

Activité Biologique

4-(4-Chlorobenzoylamino)benzoic acid, also known by its CAS number 70204-56-7, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzoic acid moiety with a chlorobenzoyl amino group attached. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria. In a study evaluating the antibacterial efficacy of related compounds, it was found that derivatives of benzoic acid often demonstrate varying degrees of antimicrobial activity, with some exhibiting potent effects against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate to high antibacterial activity | Gram-positive strains |

| Other benzoic acid derivatives | Variable effectiveness | Various bacterial strains |

The mechanism by which this compound exerts its biological effects primarily involves interference with bacterial cell wall synthesis and disruption of membrane integrity . The presence of the chlorobenzoyl group enhances its ability to penetrate bacterial membranes, leading to increased cytotoxicity against susceptible strains .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that the compound has a favorable absorption profile with significant gastrointestinal permeability. Key pharmacokinetic parameters include:

- Cmax (Maximum Concentration) : 0.53 μg/mL

- Tmax (Time to Reach Cmax) : 16.91 minutes

- Elimination Half-Life (t1/2) : 41.72 minutes

- Log P (Partition Coefficient) : 3.73

These parameters indicate that the compound can achieve therapeutic concentrations relatively quickly after administration, which is advantageous for its potential use in clinical settings .

Analgesic Activity

In a controlled study involving male BALB/C mice, the analgesic potential of a related compound derived from salicylic acid and chloromethyl benzoyl chloride was evaluated. The study utilized the acetic acid-induced writhing test to assess pain response. Mice treated with the compound exhibited significant reductions in pain response compared to control groups .

Cytotoxicity Evaluation

Another study assessed the cytotoxic effects of various benzoate derivatives on human head and neck carcinoma cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal keratinocytes, highlighting their potential as therapeutic agents in oncology .

Propriétés

IUPAC Name |

4-[(4-chlorobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQBFRNHOFVPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416765 | |

| Record name | Benzoic acid, 4-[(4-chlorobenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70204-56-7 | |

| Record name | 4-(4-Chlorobenzoylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070204567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[(4-chlorobenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-CHLOROBENZOYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297T2BOX1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.